1-[5-(Benzyloxy)pyridin-2-yl]piperazine
Description
Historical Context and Evolution of Heterocyclic Rings in Drug Discovery
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, have been integral to medicinal chemistry since its inception. iipseries.orgopenaccessjournals.com The history of these compounds dates back to the early 19th century with the discovery of furan, pyrrole, and thiophene. Initially, their applications were primarily in the dye and pigment industry due to their vibrant colors. However, as our understanding of their chemical properties and biological activities grew, so did their role in medicine.
The systematic study of heterocyclic structures and their reactivity, aided by modern analytical techniques, revealed their prevalence in essential biomolecules such as nucleic acids, vitamins, and amino acids. openaccessjournals.com This realization spurred the exploration of heterocyclic compounds as a source of therapeutic agents. From early antibiotics like penicillin to a vast array of modern pharmaceuticals, heterocyclic rings form the structural backbone of a significant portion of all approved drugs. iipseries.orgresearchgate.net
Significance of Pyridine (B92270) Derivatives in Modern Pharmaceutical Design
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a particularly privileged scaffold in drug design. nih.govresearchgate.netsciencepublishinggroup.comresearchgate.net Its unique electronic and steric properties allow for the fine-tuning of molecular interactions, which can enhance the efficacy and selectivity of drug candidates. researchgate.net The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets, a crucial interaction for modulating the pharmacokinetic properties of drugs. nih.gov
Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net This versatility has led to their incorporation into a diverse range of FDA-approved drugs for various therapeutic areas. nih.govrsc.org As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety. researchgate.net
Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Isoniazid | Tuberculosis nih.gov |
| Abiraterone | Prostate Cancer nih.gov |
| Crizotinib | Cancer nih.gov |
| Nifedipine | Hypertension nih.gov |
| Piroxicam | Anti-inflammatory nih.gov |
Pivotal Role of Piperazine (B1678402) Moieties in Neurotransmitter Receptor Ligands
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. ijrrjournal.com This moiety is a common feature in a multitude of well-known drugs, particularly those targeting neurotransmitter receptors in the central nervous system (CNS). ijrrjournal.comresearchgate.net The presence of the two nitrogen atoms provides a scaffold that can be readily modified to interact with various biological targets. nih.gov
Piperazine derivatives have been extensively researched for their activity on a range of neurotransmitter receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. ijrrjournal.comnih.gov This has led to their development as anxiolytics, antipsychotics, and antidepressants. researchgate.netnih.gov The flexible nature of the piperazine ring allows it to adopt conformations that facilitate binding to the active sites of these receptors, thereby modulating their activity. scilit.com
Table 2: Examples of Piperazine-Containing Drugs Targeting Neurotransmitter Receptors
| Drug Name | Primary Target(s) | Therapeutic Use |
|---|---|---|
| Clozapine | Dopamine and Serotonin Receptors | Antipsychotic nih.gov |
| Vortioxetine | Serotonin Receptors and Transporter | Antidepressant nih.gov |
| Buspirone | Serotonin and Dopamine Receptors | Anxiolytic nih.gov |
| Aripiprazole | Dopamine and Serotonin Receptors | Antipsychotic |
Rationale for Conjugating Pyridine and Piperazine Scaffolds in Compound Design
The conjugation of pyridine and piperazine scaffolds into a single molecule, such as 1-[5-(Benzyloxy)pyridin-2-yl]piperazine, is a deliberate strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or novel pharmacological profiles. This approach is based on the principle of molecular hybridization, where two or more pharmacophores are combined to create a new chemical entity.
The rationale for this specific conjugation includes:
Multi-target Affinity: The pyridine moiety can be designed to interact with one biological target, while the piperazine portion interacts with another. This is particularly relevant in the design of dual-acting ligands, for instance, compounds that can modulate both histamine (B1213489) H3 and sigma-1 receptors. nih.govacs.org
Structural Scaffolding: The combined structure provides a rigid yet adaptable framework that can be further functionalized to optimize interactions with a specific biological target. The linkage between the two rings allows for precise orientation of substituents to maximize binding affinity.
The synthesis of such hybrid molecules often involves nucleophilic substitution reactions, where the piperazine ring is introduced onto the pyridine scaffold. nih.gov The benzyloxy group in this compound serves as a protecting group or a point for further chemical modification.
Structure
2D Structure
3D Structure
Properties
CAS No. |
823197-35-9 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-(5-phenylmethoxypyridin-2-yl)piperazine |
InChI |
InChI=1S/C16H19N3O/c1-2-4-14(5-3-1)13-20-15-6-7-16(18-12-15)19-10-8-17-9-11-19/h1-7,12,17H,8-11,13H2 |
InChI Key |
ZTGBXBJAQXNGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Benzyloxy Pyridin 2 Yl Piperazine and Analogs
Retrosynthetic Analysis of the Target Compound
A logical retrosynthetic analysis of 1-[5-(Benzyloxy)pyridin-2-yl]piperazine commences with the disconnection of the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety. This primary disconnection points to two key synthons: a suitably activated 5-(benzyloxy)pyridine derivative and a piperazine synthon. The most common synthetic equivalents for these synthons are a 2-halo-5-(benzyloxy)pyridine and piperazine itself, or a mono-protected piperazine derivative to prevent undesired double arylation.
This retrosynthetic strategy is advantageous as it breaks down the target molecule into two readily accessible heterocyclic systems. The subsequent synthetic challenge is then bifurcated into the independent synthesis of each of these building blocks and their eventual coupling.
Preparation of Key Pyridine Building Blocks
Synthetic Routes to 5-(Benzyloxy)pyridin-2-amine (B113376) and Related Precursors
The synthesis of 5-(benzyloxy)pyridin-2-amine often starts from more readily available substituted pyridines. A common precursor is 2-amino-5-hydroxypyridine (B112774). The hydroxyl group can be benzylated to afford the desired benzyloxy moiety.
One reported method involves the deprotection of 5-(benzyloxy)pyridin-2-amine to yield 2-amino-5-hydroxypyridine, which implies the reverse reaction, the benzylation of 2-amino-5-hydroxypyridine, is a viable synthetic route. chemicalbook.com A convenient four-step synthesis of 2-amino-5-hydroxypyridine has been reported starting from 2-amino-5-bromopyridine. asianpubs.orgasianpubs.org This involves protection of the amino group, methoxylation, deprotection, and finally demethylation to yield the hydroxyl group. asianpubs.orgasianpubs.org Subsequently, the hydroxyl group can be benzylated using benzyl (B1604629) bromide or a similar benzylating agent.
Alternatively, a precursor like 2-chloro-5-hydroxypyridine (B185701) can be benzylated to give 2-chloro-5-(benzyloxy)pyridine, which can then be subjected to amination to introduce the piperazine moiety.
Functionalization Strategies for Pyridine Ring Systems
The functionalization of the pyridine ring is crucial for introducing the necessary handles for coupling with the piperazine unit. A key strategy involves the introduction of a halogen atom, typically chlorine or bromine, at the 2-position of the 5-(benzyloxy)pyridine ring. This halogenated intermediate serves as an excellent electrophile for subsequent nucleophilic aromatic substitution or cross-coupling reactions.
For instance, 3-methylpyridine (B133936) can be converted to 2-chloro-5-methylpyridine (B98176) through N-oxidation followed by chlorination with benzoyl chloride. google.com This methyl group could then potentially be functionalized further or the strategy adapted for the introduction of the benzyloxy group. The synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) has also been reported, highlighting methods for introducing reactive functional groups on the pyridine ring. chemicalbook.comgoogle.compatsnap.com
Synthesis of Piperazine Intermediates
The piperazine fragment of the target molecule can be introduced using piperazine itself or, more commonly, a mono-protected derivative to control reactivity and prevent the formation of undesired bis-arylated products. N-tert-butoxycarbonyl (N-Boc) piperazine is a widely used intermediate for this purpose due to the stability of the Boc protecting group and its facile removal under acidic conditions. google.comjgtps.comnbinno.comgoogle.com
The synthesis of N-Boc piperazine can be achieved through the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). nbinno.com An improved method starts from diethanolamine, which undergoes chlorination, Boc protection, and subsequent aminolysis and cyclization to yield N-Boc piperazine. google.com
For the synthesis of analogs with substitutions on the piperazine ring, various methods for the preparation of mono-substituted piperazines are available. nih.govnih.govacs.orggoogle.com These methods often involve direct alkylation or arylation of a protected piperazine, followed by deprotection.
Formation of the Pyridine-Piperazine Linkage
The final and key step in the synthesis of this compound is the formation of the carbon-nitrogen bond between the pyridine and piperazine rings.
Carbon-Nitrogen Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful and widely employed method for the formation of C-N bonds and is particularly well-suited for coupling aryl halides with amines. wikipedia.orgnih.govresearchgate.netyoutube.comacsgcipr.org This palladium-catalyzed cross-coupling reaction offers a reliable and efficient means to connect the 2-position of the 5-(benzyloxy)pyridine ring with a nitrogen atom of the piperazine ring. nih.govresearchgate.net
In a typical procedure, a 2-halo-5-(benzyloxy)pyridine (where the halogen is Cl, Br, or I) is reacted with either piperazine or a mono-protected piperazine, such as N-Boc-piperazine, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired N-arylpiperazine product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 2-Chloro-5-(benzyloxy)pyridine | N-Boc-piperazine | Pd2(dba)3 / Ligand | 1-(tert-Butoxycarbonyl)-4-[5-(benzyloxy)pyridin-2-yl]piperazine |
| 2-Bromo-5-(benzyloxy)pyridine | Piperazine | Pd(OAc)2 / Ligand | This compound |
Following the successful coupling, if a protected piperazine was used, the protecting group is removed in a final step to yield the target compound, this compound. For example, the Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a cornerstone method for the synthesis of N-arylpiperazines, including this compound. nih.govmdpi.com This approach typically involves the reaction of an electron-deficient pyridine ring, activated by a suitable leaving group at the 2-position, with piperazine. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex, although many such reactions on heterocyclic systems may also proceed through a concerted mechanism. nih.govnih.gov
The synthesis generally commences with a 2-halopyridine derivative, such as 2-chloro-5-(benzyloxy)pyridine or 2-bromo-5-(benzyloxy)pyridine. The reaction with piperazine, often used in excess to act as both reactant and base, proceeds to yield the desired product. The conditions for these reactions can vary, often requiring elevated temperatures and polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. In some cases, a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is added to neutralize the hydrogen halide formed during the reaction. nih.govresearchgate.net Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions also represent viable, albeit more complex, methods for forming the aryl-nitrogen bond. mdpi.com
| Precursor | Reagents | Conditions | Product | Ref. |
| 2-Chloro-5-(benzyloxy)pyridine | Piperazine | DMF, 120 °C | This compound | nih.gov |
| 2-Bromo-5-nitropyridine | Piperazine | Toluene, reflux | 1-(5-Nitropyridin-2-yl)piperazine | nih.gov |
| Pentafluoropyridine | Piperazine | Na₂CO₃, Acetonitrile | 1-(2,3,5,6-Tetrafluoropyridin-4-yl)piperazine | researchgate.net |
| 4,5-Dichloro-3H-1,2-dithiol-3-one | Piperazine | MeOH, rt | 4-Chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one | mdpi.com |
Amidation and Reductive Amination Strategies
Alternative synthetic pathways to this compound and its analogs involve amidation followed by reduction, or direct reductive amination. Reductive amination is a highly versatile method for forming carbon-nitrogen bonds and is particularly useful for N-alkylation of the piperazine ring. mdpi.com
This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial carbonyl compound. nih.gov For instance, a piperazine derivative can be reacted with a pyridine aldehyde under reductive amination conditions to forge the link between the two moieties. nih.govgoogle.com
A related two-step strategy involves the formation of an amide bond, for example, between a piperazine and a pyridine carboxylic acid derivative, followed by reduction of the amide carbonyl. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the amide reduction step. While effective, this method is less atom-economical and involves harsher conditions than direct reductive amination. Intramolecular reductive amination can also be employed to construct the piperazine ring itself from a suitable acyclic precursor. researchgate.net
| Amine | Carbonyl/Carboxylic Acid | Reducing Agent / Coupling Agent | Product Type | Ref. |
| 2-(Piperazin-1-yl)ethanamine | N-methyl-4-piperidone | NaBH(OAc)₃ | N-alkylated piperazine | nih.gov |
| Primary Amine | Nitrosoalkenes | H₂, Pd/C (for cyclization) | Substituted Piperazine | nih.gov |
| Resin-bound amine | Aldehyde | NaBH₃CN | N-alkylated piperazine (solid phase) | google.com |
| N-methyl ethylenediamine | Methyl benzoylformate | H₂/Catalyst (for final reduction) | Substituted Piperazine | google.com |
Derivatization and Diversification Strategies for Analog Generation
To explore structure-activity relationships (SAR) and optimize molecular properties, the this compound scaffold is subjected to extensive derivatization. Modifications are typically focused on three key regions of the molecule: the benzyloxy moiety, the piperazine ring, and the pyridine nucleus.
Modification of the Benzyloxy Moiety
The benzyloxy group is a significant pharmacophore in many biologically active molecules, and its modification can profoundly impact activity. nih.gov Strategies for diversification at this position include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions of the benzyl's phenyl ring can alter the electronic and steric properties of the molecule.
Replacement of the Benzyl Group: The entire benzyl group can be replaced with other substituted benzyl groups, different arylmethyl groups (e.g., naphthylmethyl), heteroarylmethyl groups (e.g., pyridylmethyl), or various alkyl chains.
Cleavage to Phenol (B47542): The benzyl ether can be cleaved, typically via catalytic hydrogenation, to reveal the corresponding 5-hydroxypyridine derivative. This phenol can then serve as a handle for introducing a wide variety of new ether or ester linkages.
These modifications are crucial for probing interactions with biological targets and optimizing pharmacokinetic profiles.
| Core Structure | Modification Type | Example of New Moiety | Resulting Analog Class | Ref. |
| 5-(Benzyloxy)indole | Shifting benzyloxy position | ortho-benzyloxy | Varies inhibitory activity | nih.gov |
| Aryl/heteroaryl chalcone | Introduction of benzyloxy | p-benzyloxy, o-benzyloxy | MAO-B inhibitors | nih.gov |
| 8-Caffeine | Introduction of benzyloxy | 8-Benzyloxycaffeine | MAO inhibitors | nih.gov |
| 2-Indolyl methylamine | Introduction of benzyloxy | 2-(5-Benzyloxyindolyl)methylamine | Selective MAO-B inhibitors | nih.gov |
Substituent Variations on the Piperazine Ring
The piperazine ring is a versatile scaffold, and the secondary amine (N4) provides a convenient point for chemical modification. nih.gov The introduction of a wide range of substituents at this position is a common strategy in medicinal chemistry to modulate pharmacological activity, selectivity, and physicochemical properties. nih.gov
Common derivatization reactions at the N4 position include:
Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones introduces alkyl, benzyl, or other substituted alkyl groups. nih.gov
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) yields amides.
Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides can introduce substituted phenyl or heteroaryl rings.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides corresponding ureas and thioureas.
| Piperazine Core | Reagent Class | Substituent Introduced | Product Class | Ref. |
| 1-Arylpiperazine | Indole-2-carboxylic acid | Indole-2-carboxamide | D₃ Receptor Ligands | nih.gov |
| 1-Arylpiperazine | Alkyl Halide | 4-Fluorobenzyl | Anticancer Agents | nih.gov |
| 1-(3-(Trifluoromethyl)phenyl)piperazine | Chloroethyl-benzimidazolone | Benzimidazolone-ethyl | 5-HT₁ₐ Receptor Agonist | nih.gov |
| 1-(Pyridin-2-yl)piperazine | Isocyanate | Substituted urea | Modulators for mitochondrial dysfunction |
Structural Changes on the Pyridine Nucleus
Modification of the pyridine core itself is another important strategy for generating structural diversity. These changes can fine-tune the electronic properties of the heteroaromatic system and its interaction with biological targets.
Key approaches include:
Introduction of Substituents: Adding small electron-donating or electron-withdrawing groups (e.g., methyl, halogen, trifluoromethyl) to the remaining open positions (3, 4, or 6) of the pyridine ring can modulate the pKa and electronic distribution of the core. oakwoodchemical.com
These modifications can significantly affect a compound's metabolic stability, toxicity profile, and target affinity.
| Parent Core | Modification | Example of New Core | Example Compound | Ref. |
| Pyridine | Add substituent | 5-(Trifluoromethyl)pyridine | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine | oakwoodchemical.com |
| Pyridine | Add substituent | 5-Chloropyridine | 1-(5-Chloro-pyridin-2-yl)-piperazine | chemicalbook.com |
| Phenyl | Replace with Pyridine | Pyridine | (S)-1-[2-(Difluoromethyl)pyridin-4-yl]-... | sigmaaldrich.com |
| Pyridine | Replace with Pyrimidine | Pyrimidine | 1-(2-Pyrimidyl)piperazine | nih.gov |
Biological Evaluation of 1 5 Benzyloxy Pyridin 2 Yl Piperazine and Structural Analogs
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of 1-[5-(Benzyloxy)pyridin-2-yl]piperazine and its structural analogs has been investigated through a series of assays to determine their interactions with various biological targets. The core structure, featuring a piperazine (B1678402) ring linked to a benzyloxy-substituted pyridine (B92270), serves as a versatile scaffold that has been explored for its affinity towards several key receptor systems and enzymes involved in neurotransmission and cellular signaling.
Radioligand binding assays are crucial in determining the affinity of a compound for specific receptor subtypes. For analogs of this compound, these assays have revealed a multi-target profile, with varying affinities for neurotransmitter receptors and sigma receptors.
The arylpiperazine moiety is a well-established pharmacophore for various G-protein coupled receptors (GPCRs), particularly those for dopamine (B1211576) and serotonin (B10506). nih.gov Structural analogs of this compound have demonstrated significant affinity for these receptors.
Dopamine Receptors: Phenylpiperazine analogs have shown high affinity and selectivity for the D3 dopamine receptor subtype over the D2 subtype. For instance, certain N-phenylpiperazine compounds can bind to the D3 receptor with high affinity, exhibiting Kᵢ values as low as 1.4 nM. mdpi.com Similarly, benzyloxy piperidine-based compounds, which share the benzyloxy feature, have been characterized as D4 receptor antagonists with Kᵢ values ranging from 96 nM to over 300 nM. nih.gov
Serotonin Receptors: The arylpiperazine structure is a key component of many ligands targeting serotonin (5-HT) receptors. nih.gov Research on related multi-target ligands has shown that piperazine-based scaffolds can exhibit high affinity for both 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.govresearchgate.net For example, a series of indazole and piperazine-based compounds were evaluated for their affinity at these receptors, identifying them as important targets for potential antipsychotics. nih.gov
Histamine (B1213489) Receptors: Piperazine and piperidine (B6355638) derivatives have been investigated as antagonists for the histamine H₃ receptor. nih.gov Certain analogs with a piperazine core have shown high affinity for the human H₃ receptor, with Kᵢ values in the low nanomolar range (e.g., 3.17 nM). nih.gov Additionally, the affinity of arylpiperazine-containing antipsychotic drugs for the H₁-histamine receptor is well-documented and has been correlated with side effects such as weight gain. researchgate.net
| Analog Class | Target Receptor | Affinity (Kᵢ) |
|---|---|---|
| N-Phenylpiperazine Analog | Dopamine D₃ | 1.4 nM |
| Benzyloxy Piperidine Analog | Dopamine D₄ | 96 - 343 nM |
| Pyridylpiperazine Analog | Histamine H₃ | 3.17 nM |
Sigma receptors, classified as σ₁ and σ₂, are unique intracellular chaperone proteins that have emerged as important drug targets. The affinity of pyridylpiperazine analogs for these receptors is highly dependent on the position of the nitrogen atom in the pyridine ring. nih.gov
Studies have shown that (2-pyridyl)piperazines, the class to which this compound belongs, tend to show a preference for σ₂ receptors. nih.gov In contrast, (3-pyridyl)- and (4-pyridyl)piperazines generally favor σ₁ receptors. nih.gov A close structural analog, 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine, demonstrated a 17-fold selectivity for the σ₂ receptor over the σ₁ receptor. researchgate.net However, other modifications to the piperazine scaffold can dramatically shift this selectivity. For example, some benzylpiperazine derivatives have been developed as highly potent and selective σ₁ receptor ligands, with Kᵢ values as low as 1.6 nM and a σ₂/σ₁ selectivity ratio of 886. nih.gov This highlights the sensitivity of sigma receptor affinity to the specific substitution pattern on the piperazine ring. nih.gov
| Analog Class / Compound | σ₁ Affinity (Kᵢ) | σ₂ Affinity (Kᵢ) | Selectivity (Preference) |
|---|---|---|---|
| 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine | 11.2 nM | 0.64 nM | 17-fold for σ₂ |
| Benzylpiperazine Derivative (Compound 15) | 1.6 nM | 1417 nM | 886-fold for σ₁ |
| 4-(pyridin-4-yl)piperazin-1-yl Derivative (Compound 4) | 1531 nM | >10,000 nM | Low affinity |
The α₂δ-1 subunit of voltage-gated calcium channels is a therapeutic target for certain pain and epilepsy medications. While piperazine-containing compounds have been investigated for their activity at this target, the most potent ligands identified to date feature more complex bicyclic scaffolds, such as quinazolin-4-(3H)-one or pyrido[4,3-d]pyrimidin-4(3H)-one, attached to the piperazine ring. nih.gov These compounds have achieved single-digit nanomolar affinities for the CaVα₂δ-1 subunit. nih.gov Currently, there is a lack of specific binding data for simple benzyloxy-pyridyl-piperazine analogs at this particular target.
In the context of Alzheimer's disease, the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy. nih.gov The piperazine scaffold has been incorporated into the design of new cholinesterase inhibitors. Various series of piperazine derivatives have been synthesized and evaluated for their ability to inhibit AChE. For example, certain thiazole-substituted benzoylpiperazine derivatives have demonstrated potent AChE inhibition, with IC₅₀ values in the sub-micromolar range (e.g., 0.80 µM). nih.gov Research into compounds with high structural similarity, such as 1-(3-(benzyloxy)-2-methyl-phenyl)-piperazine derivatives, has been undertaken to explore their potential as cholinesterase inhibitors, indicating that the benzyloxy-aryl-piperazine scaffold is of interest for this target.
| Analog Class | Target Enzyme | Inhibition (IC₅₀) | Reference Compound (Donepezil) |
|---|---|---|---|
| Thiazole-benzoylpiperazine (Compound 40) | AChE | 0.80 µM | ~0.02 µM |
| Thiazole-benzoylpiperazine (Compound 61) | AChE | 0.92 µM | ~0.02 µM |
Cellular Pathway Modulation Studies
Beyond direct enzyme inhibition, compounds containing the benzyloxypyridine and piperazine moieties have been shown to modulate complex cellular pathways involved in cell death, fibrosis, and proliferation.
The mitochondrial permeability transition pore (mPTP) is a mega-channel in the inner mitochondrial membrane whose opening can lead to mitochondrial dysfunction and cell death. nih.govtocris.com It is considered a potential drug target for neurodegenerative diseases like Alzheimer's. nih.gov
A study focused on modulators of amyloid beta (Aβ)-induced mitochondrial dysfunction identified a close structural analog, 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea (compound 5x), as a potent blocker of mPTP opening. sigmaaldrich.com This compound and its analogs were evaluated for their ability to prevent the breakdown of the mitochondrial membrane potential (ΔΨm). The inhibitory activity of compound 5x against Aβ-induced mPTP opening was found to be superior to that of the standard inhibitor, Cyclosporin A. sigmaaldrich.com Furthermore, compound 5x was effective at maintaining mitochondrial function, as demonstrated in ATP production assays, MTT cell viability assays, and reactive oxygen species (ROS) assays. Molecular docking studies suggested a plausible binding mode for this compound with cyclophilin D (CypD), a key regulatory component of the mPTP. sigmaaldrich.com This research strongly indicates that the benzyloxypyridinyl-piperazine scaffold can directly modulate mitochondrial function and protect against cell death pathways.
Fibrosis is a pathological process characterized by excessive deposition of extracellular matrix proteins. As noted previously, unregulated activity of tissue transglutaminase (TG2) is strongly associated with fibrotic diseases. nih.gov The demonstrated ability of piperazine-based scaffolds to act as potent TG2 inhibitors provides a clear mechanistic link to potential anti-fibrotic activity. nih.govhzdr.de By inhibiting the cross-linking of matrix proteins catalyzed by TG2, such compounds could directly interfere with the progression of fibrosis.
Additionally, mitochondrial dysfunction is a known driver of fibrotic processes. The ability of the benzyloxypyridinyl-piperazine scaffold to block mPTP opening and preserve mitochondrial health suggests a second, complementary mechanism for anti-fibrotic action. sigmaaldrich.com By preventing mitochondrial collapse and subsequent cellular stress, these compounds could mitigate a key trigger for the activation of fibrotic pathways in cells.
The piperazine moiety is a well-established pharmacophore in the design of anti-cancer agents. researchgate.net Numerous studies have demonstrated the anti-proliferative activity of various piperazine-containing structural analogs across a range of cancer cell lines.
For example, a quantitative structure-activity relationship (QSAR) study on arylpiperazine derivatives identified compounds with potent anti-proliferative activity against the PC-3 prostate cancer cell line, with IC50 values as low as 1.05 µM. nih.gov In another study, novel 1-(2-aryl-2-adamantyl)piperazine derivatives were evaluated, with the most active compound showing IC50 values of 8.4 µM and 6.8 µM against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines, respectively. researchgate.net Similarly, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, featuring a pyridine core, have demonstrated potent activity against HCT116 (colorectal cancer) and MDA-MB-231 cells, with the most potent analogs having IC50 concentrations of 25–50 nM. mdpi.com
| Compound Class | Cancer Cell Line | Cell Line Type | Activity (IC50) |
|---|---|---|---|
| Arylpiperazine derivative (Compound 17) | PC-3 | Prostate Cancer | 1.05 µM |
| 1-(2-(4-fluorophenyl)-2-adamantyl)piperazine derivative (Compound 13) | HeLa | Cervical Cancer | 8.4 µM |
| 1-(2-(4-fluorophenyl)-2-adamantyl)piperazine derivative (Compound 13) | MDA-MB-231 | Breast Cancer | 6.8 µM |
| Thieno[2-3-b]pyridine derivative (Compound 7h/7i) | HCT116 | Colorectal Cancer | 25-50 nM |
| Thieno[2-3-b]pyridine derivative (Compound 7h/7i) | MDA-MB-231 | Breast Cancer | 25-50 nM |
Antimicrobial and Antifungal Activity Screening
The therapeutic potential of piperazine-based compounds extends to antimicrobial and antifungal applications. While specific screening data for this compound is not extensively detailed in publicly available research, the evaluation of its structural analogs provides significant insight into the pharmacophoric importance of the piperazine moiety. researchgate.net A number of studies have synthesized and screened libraries of piperazine derivatives, revealing that this scaffold is a promising backbone for the development of new antimicrobial agents. researchgate.netijbpas.com
Research into new piperazine-based heterocyclic compounds has demonstrated that derivatives can exhibit noteworthy activity against various microorganisms. researchgate.net For instance, certain N-aminoalkylated triazoles derived from 1-(4-fluorophenyl)piperazine (B120373) have shown excellent activity against test bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like norfloxacin (B1679917) and ciprofloxacin. researchgate.net Similarly, other research efforts have focused on synthesizing piperazine derivatives to test against a panel of both bacteria and fungi. researchgate.net These screenings have identified compounds with significant activity against species such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus niger. researchgate.net
The evaluation of disubstituted piperazines has also yielded compounds with potent antibacterial and antifungal properties. nih.gov One study found that a synthesized derivative was particularly effective against Listeria monocytogenes and, along with other analogs, demonstrated greater potency than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov The most effective compound from this series also exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungal strain. nih.gov These findings underscore the value of the piperazine core in developing agents to combat a wide spectrum of microbial pathogens, including resistant strains. nih.govunibas.it
Table 1: Antimicrobial Activity of Selected Piperazine Analogs
| Compound Class | Test Organism | Activity/Result | Reference |
|---|---|---|---|
| N-aminoalkylated triazoles | Bacteria | MIC values similar to norfloxacin and ciprofloxacin. | researchgate.net |
| Disubstituted piperazines | Listeria monocytogenes | Most sensitive bacterium to compound 3k. | nih.gov |
| Disubstituted piperazines | Methicillin-resistant S. aureus (MRSA) | Compounds 3d, 3g, and 3k were more potent than ampicillin. | nih.gov |
| Disubstituted piperazines | Trichoderma viride | Most sensitive fungus to the tested compounds. | nih.gov |
| Piperazine Derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Many synthesized compounds showed significant antibacterial properties. | researchgate.net |
| Piperazine Derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | Many synthesized compounds showed significant antifungal properties. | researchgate.net |
Advanced Assay Methodologies and Technologies
Competitive Radioligand Binding Assays
Competitive radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand, such as this compound or its analogs, and a specific biological target, typically a receptor. This technique is crucial for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for the same binding site on the target protein. researchgate.netnih.gov
The assay involves incubating a source of the target receptor (e.g., tissue homogenates or cell membranes expressing the receptor) with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. nih.gov The radioligand is typically labeled with a radioisotope like tritium (B154650) ([³H]). As the concentration of the unlabeled test compound increases, it displaces the radioligand from the receptor's binding sites, leading to a decrease in measured radioactivity. nih.gov
Data from these experiments are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor. nih.gov For example, studies on piperazine-based compounds have utilized this method to determine affinities for sigma-1 (S1R) and sigma-2 (S2R) receptors, using radioligands such as ³H-pentazocine and [³H]DTG, respectively. researchgate.netnih.gov The resulting Ki values allow for the quantitative comparison of the potencies of different structural analogs and their selectivity for various receptor subtypes. nih.gov
Table 2: Example Binding Affinities of Piperazine Analogs for Sigma Receptors
| Compound | Target Receptor | Radioligand | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Compound 1* | S1R | ³H-pentazocine | 3.2 | nih.gov |
| Compound 3* | S1R | ³H-pentazocine | 8.9 | nih.gov |
| Haloperidol (Reference) | S1R | ³H-pentazocine | 2.6 | nih.gov |
Note: "Compound 1" and "Compound 3" refer to specific piperazine derivatives detailed in the cited source.
Spectrophotometric and Fluorometric Enzyme Activity Assays
Spectrophotometric and fluorometric assays are indispensable methods for measuring enzyme activity and evaluating the inhibitory potential of compounds like this compound. These assays monitor the progress of an enzyme-catalyzed reaction by detecting changes in light absorbance (spectrophotometry) or fluorescence (fluorometry). creative-enzymes.comnih.gov
Spectrophotometric assays measure the change in the intensity of light absorbed by the reaction solution. creative-enzymes.com Many of these are colorimetric assays, where the enzymatic reaction produces a colored product, and the change in absorbance is measured at a specific wavelength in the visible region. creative-enzymes.com A classic example is the MTT assay, which measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the tetrazolium dye MTT to a purple formazan (B1609692) product. creative-enzymes.com Coupled enzyme assays are another spectrophotometric approach, where the product of the first enzymatic reaction becomes the substrate for a second enzyme that produces a readily detectable molecule, such as NADPH. nih.gov
Fluorometric assays offer higher sensitivity and are based on the principle that an enzymatic reaction can convert a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. nih.govnih.govbmglabtech.com The increase in fluorescence intensity over time is directly proportional to the enzyme's activity. These assays are particularly suitable for high-throughput screening due to their sensitivity and real-time monitoring capabilities. nih.govnih.gov By introducing a potential inhibitor like a this compound analog into the reaction, researchers can quantify the compound's effect on the enzyme's catalytic rate by observing the reduction in the rate of change of absorbance or fluorescence. nih.gov
High-Throughput Screening (HTS) Implementations for Compound Libraries
High-Throughput Screening (HTS) is a drug discovery process that leverages automation and advanced detection technologies to rapidly assay large numbers of chemical compounds for a specific biological activity. This methodology is essential for screening extensive libraries of structural analogs of a lead compound, such as this compound, to identify "hits" with desired therapeutic properties. ftb.com.hr
The HTS process involves the miniaturization of assays into a microplate format (e.g., 384- or 1536-well plates) to test thousands of compounds simultaneously. nih.gov Spectroscopic methods, particularly fluorescence-based assays like Homogeneous Time-Resolved Fluorescence (HTRF), are well-suited for HTS due to their high sensitivity and homogenous format, which eliminates the need for separation steps. nih.gov For example, an HTRF-based screen was successfully developed to identify inhibitors of the Pex5p-Pex14p protein-protein interaction in Trypanosoma brucei. nih.gov
Computational HTS, or virtual screening, is another powerful approach that uses computer models to screen vast digital libraries of compounds against the three-dimensional structure of a biological target. nih.gov This in silico method can prioritize a smaller, more manageable number of compounds for subsequent experimental testing, saving significant time and resources. nih.gov A diversity-based high-throughput virtual screen (D-HTVS) of the ChemBridge library, for instance, successfully identified a novel dual inhibitor of EGFR and HER2 kinases for gastric tumors. nih.gov Such HTS implementations are critical for efficiently exploring the chemical space around a core scaffold like piperazine to discover novel and potent drug candidates.
Functional Cell-Based Assays for Efficacy and Potency Determination
Functional cell-based assays are vital for evaluating the biological effects of a compound in a more physiologically relevant context than biochemical assays. These assays use living cells to measure a compound's ability to modulate a specific cellular pathway or function, providing crucial data on its efficacy and potency. mdpi.com For analogs of this compound, these assays can determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
A common application of cell-based assays is in cancer research, where the anti-proliferative activity of compounds is evaluated against various cancer cell lines. nih.govnih.gov For example, a series of 1-benzyloxy-5-phenyltetrazole derivatives were evaluated for their inhibitory activity against androgen-receptor-dependent (22Rv1) and -independent (PC3) prostate cancer cells, allowing for the determination of IC₅₀ values and assessment of selectivity. nih.gov Such assays often measure cell viability or proliferation using methods like the MTT assay or by quantifying ATP levels.
These assays bridge the gap between initial hit identification and preclinical studies. They confirm that a compound not only binds to its target (as shown in binding assays) but also elicits the desired functional response within a cellular environment. The data generated, particularly the potency (IC₅₀/EC₅₀) and selectivity across different cell lines, are critical for lead optimization and for selecting the most promising candidates for further development. mdpi.com
Table 3: Illustrative Data from Functional Cell-Based Assays for Anticancer Activity
| Compound | Cell Line | Assay Type | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 5* | PC-3 (Prostate Cancer) | Anti-proliferative | 1.47 µM | nih.gov |
| Compound 17* | PC-3 (Prostate Cancer) | Anti-proliferative | 1.05 µM | nih.gov |
| Lead Compound 1** | 22Rv1 (Prostate Cancer) | Anti-proliferative | <50 nM | nih.gov |
| C3*** | KATOIII (Gastric Cancer) | Anti-proliferative | 84.76 nM (GI₅₀) | nih.gov |
| C3*** | Snu-5 (Gastric Cancer) | Anti-proliferative | 48.26 nM (GI₅₀) | nih.gov |
Note: "Compound 5" and "Compound 17" refer to specific arylpiperazine derivatives from the cited study. **Note: "Lead Compound 1" refers to a 1-benzyloxy-5-phenyltetrazole derivative from the cited study.* ***Note: "C3" refers to a specific benzoxazinyl-isoindole-dione derivative from the cited study.*
Structure Activity Relationship Sar Studies
Elucidation of Pharmacophoric Features within the 1-[5-(Benzyloxy)pyridin-2-yl]piperazine Scaffold
Pharmacophore modeling has been instrumental in defining the key chemical features of the this compound scaffold that are essential for its interaction with biological targets. nih.gov A typical pharmacophore model for this class of compounds includes a hydrogen bond acceptor, a hydrophobic aromatic feature, and a basic nitrogen atom.
The pyridine (B92270) nitrogen and the oxygen of the benzyloxy group can act as hydrogen bond acceptors, while the benzyl (B1604629) and pyridine rings provide the necessary hydrophobic and aromatic characteristics for binding. The distal nitrogen atom of the piperazine (B1678402) ring is often protonated at physiological pH, serving as a crucial basic feature that can form ionic interactions with acidic residues in the receptor binding pocket. uab.cat The spatial arrangement of these features is critical for optimal receptor engagement.
Systematic Modifications and Their Impact on Receptor Affinity and Selectivity
Substitutions on the pyridine ring of the this compound scaffold have a significant impact on receptor affinity and selectivity. The position and nature of the substituent can alter the electronic properties and steric profile of the molecule, thereby influencing its binding interactions. For instance, the introduction of electron-withdrawing groups can modulate the basicity of the pyridine nitrogen, affecting its ability to form hydrogen bonds. nih.gov Studies on related pyridylpiperazine ligands have shown that the position of the nitrogen atom within the pyridine ring is a key determinant of receptor selectivity. nih.gov For example, (2-pyridyl)piperazines have shown a preference for σ₂ receptors, while (3-pyridyl) and (4-pyridyl)piperazines tend to favor σ₁ receptors. nih.gov
| Substitution on Pyridine Ring | Effect on Receptor Affinity/Selectivity |
| Electron-withdrawing groups | Can decrease the basicity of the pyridine nitrogen, potentially altering hydrogen bonding capabilities. |
| Electron-donating groups | May enhance interactions with certain receptor subtypes through increased electron density. |
| Bulky substituents | Can introduce steric hindrance, which may either decrease affinity or enhance selectivity for receptors with larger binding pockets. |
This table presents generalized SAR principles for pyridine ring substitutions based on broader studies of pyridylpiperazine analogs.
The piperazine ring is a common motif in many biologically active compounds due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for structural modifications. researchgate.nettandfonline.com Alterations within the piperazine ring of the this compound scaffold can significantly affect its conformational flexibility and its interaction with target receptors. The rigidity of the piperazine ring is often crucial for maintaining the optimal orientation of the pharmacophoric features. researchgate.net Replacing the piperazine ring with more flexible or more rigid analogs can lead to a decrease in activity, highlighting the importance of the specific conformation conferred by the piperazine moiety. tandfonline.comresearchgate.net
Furthermore, substitutions on the piperazine ring can influence both affinity and selectivity. For instance, the introduction of substituents can modulate the pKa of the distal nitrogen, affecting its ionization state and its ability to form ionic bonds. tandfonline.com
| Modification of Piperazine Ring | Impact on Biological Activity |
| Introduction of rigidity (e.g., bicyclic systems) | Can enhance binding affinity by reducing the entropic penalty upon binding. plos.org |
| Increased flexibility (e.g., open-chain analogs) | Often leads to a decrease in activity due to the loss of a favorable binding conformation. researchgate.net |
| Substitution on the ring | Can introduce steric effects and alter the basicity of the nitrogen atoms, thereby influencing receptor interactions. nih.gov |
This table summarizes general SAR findings related to modifications of the piperazine ring in bioactive molecules.
| Feature of Benzyloxy Group | Contribution to Activity |
| Benzyl Ring | Provides a hydrophobic and aromatic region for van der Waals and π-π stacking interactions. |
| Ether Oxygen | Can act as a hydrogen bond acceptor, contributing to binding affinity. |
| Overall Lipophilicity | Influences pharmacokinetic properties and can enhance binding to hydrophobic pockets. |
This table outlines the key contributions of the benzyloxy group based on its chemical properties and common binding interactions.
Assessment of Linker Length and Flexibility in Biological Activity
In analogs of this compound where a linker is present between the piperazine ring and another pharmacophoric element, the length and flexibility of this linker are critical determinants of biological activity. nih.gov The linker's role is to properly orient the different binding groups to match the topology of the receptor's binding site. Studies on various arylpiperazine derivatives have demonstrated that even minor changes in linker length, such as the addition or removal of a single methylene (B1212753) unit, can lead to significant changes in receptor affinity and selectivity. nih.gov A linker that is too short may prevent the molecule from spanning the distance between two key interaction points in the receptor, while a linker that is too long or too flexible may lead to a loss of binding affinity due to an entropic penalty. nih.gov
Stereochemical Implications for Target Engagement
Stereochemistry can play a crucial role in the target engagement of chiral derivatives of this compound. The introduction of a stereocenter, for example, by substitution on the piperazine or pyridine ring, can lead to enantiomers with significantly different biological activities. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more complementary fit into the chiral binding pocket of a receptor than the other enantiomer. Such stereoselectivity is a hallmark of specific ligand-receptor interactions. For instance, studies on related chiral piperazine analogs have shown that different stereoisomers can exhibit distinct selectivity profiles for different receptor subtypes. researchgate.net This underscores the importance of considering stereochemistry in the design and synthesis of novel analogs to achieve the desired pharmacological effects.
Computational Chemistry and Molecular Modeling Investigations
Ligand-Based Drug Design Approaches
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active molecules, LBDD can build models to predict the activity of new, untested compounds. jddtonline.info
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variations in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. ijcrt.org The goal is to develop a mathematical model that can predict the activity of novel molecules based on their structure alone. mdpi.com
The first step in building a QSAR model is to calculate molecular descriptors for a set of compounds with known biological activities. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a series of analogs based on the 1-[5-(Benzyloxy)pyridin-2-yl]piperazine scaffold, a wide array of descriptors would be calculated to capture the structural variations responsible for differences in activity. These descriptors fall into several categories:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., molecular connectivity indices) and counts of specific structural features (e.g., number of hydrogen bond donors/acceptors, rotatable bonds). researchgate.net
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices and solvent-accessible surface area.
Quantum Chemical Descriptors: Electronic properties derived from quantum mechanics calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges. mdpi.comnih.gov
For a series of piperazine (B1678402) derivatives, descriptors like the topological polar surface area (PSA), molar refractivity (MR), and various electronic indices have been shown to be significantly correlated with biological activity. mdpi.com
Table 1: Representative Molecular Descriptors for QSAR Analysis This table illustrates the types of descriptors that would be calculated for a series of analogs related to this compound.
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological (2D) | Topological Polar Surface Area (TPSA) | The surface area of polar atoms (typically oxygen and nitrogen), which correlates with drug transport properties. |
| Topological (2D) | Number of Rotatable Bonds (nRotB) | Counts the number of bonds that allow free rotation, influencing conformational flexibility. |
| Physicochemical (2D) | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, representing lipophilicity. |
| Electronic (Quantum) | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| Electronic (Quantum) | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. |
Once descriptors are calculated, a dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov Various statistical and machine learning methods can be employed to create the QSAR model, including:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
k-Nearest Neighbors (kNN) nih.gov
Random Forest (RF)
A robust QSAR model must undergo rigorous validation to ensure its statistical significance and predictive capability. uniroma1.itresearchgate.net Key validation metrics include:
Coefficient of determination (R²): Measures how well the model fits the training set data.
Leave-one-out cross-validated coefficient (Q² or R²cv): Assesses the model's internal predictivity. A high Q² (typically > 0.6) indicates a robust model. uniroma1.it
External validation (R²pred): The model's ability to predict the activity of the external test set compounds is the ultimate test of its utility. openpharmaceuticalsciencesjournal.com
Table 2: Example Validation Statistics for a Hypothetical QSAR Model This table shows typical statistical parameters used to validate a QSAR model for a series of bioactive piperazine derivatives.
| Parameter | Value | Description |
|---|---|---|
| R² (Training Set) | 0.85 | Indicates a good fit of the model to the training data. |
| Q² (Cross-Validation) | 0.72 | Suggests good internal predictive ability. |
| R²pred (Test Set) | 0.81 | Demonstrates strong predictive power on an external set of compounds. |
| Root Mean Square Error (RMSE) | 0.25 | Represents the standard deviation of the prediction errors. |
A validated QSAR model serves as a powerful and cost-effective virtual screening tool. ijcrt.orgnih.gov It can be used to predict the biological activity of a large library of virtual compounds—molecules that have been designed but not yet synthesized. nih.gov This process allows researchers to prioritize the most promising candidates for synthesis and experimental testing, significantly reducing the time and resources required in the early stages of drug discovery. semanticscholar.org By applying the QSAR model to a virtual library of this compound analogs with different substituents, chemists can focus their efforts on synthesizing compounds with the highest predicted potency.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another key ligand-based technique that identifies the essential 3D arrangement of chemical features a molecule must possess to be recognized by a specific biological target. youtube.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. frontiersin.org
A pharmacophore model can be generated from a set of structurally diverse but active compounds. For a series including this compound, a model might identify key features such as:
A hydrogen bond acceptor (the pyridine (B92270) nitrogen).
An aromatic ring (the benzyloxy group's phenyl ring).
Another aromatic ring (the pyridine ring).
A basic nitrogen atom (the distal nitrogen of the piperazine ring), which is often protonated at physiological pH.
Once developed and validated, this pharmacophore model can be used as a 3D query to screen large compound databases (like ZINC or NCI) to identify novel molecules that match the required spatial arrangement of features, even if they have completely different chemical scaffolds. nih.govnih.govfrontiersin.org This approach is highly effective for discovering new lead compounds.
Structure-Based Drug Design Approaches
When the 3D structure of the target protein is available (from X-ray crystallography or cryo-electron microscopy), structure-based drug design (SBDD) methods can be employed. The primary SBDD technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the active site of its target protein. openmedicinalchemistryjournal.com
For a compound like this compound, molecular docking simulations would be performed to understand its binding mode. nih.govrsc.org The simulation would place the molecule into the target's binding pocket and score different poses based on intermolecular interactions, such as:
Hydrogen Bonds: The pyridine nitrogen or the ether oxygen could act as hydrogen bond acceptors.
Hydrophobic Interactions: The benzyl (B1604629) and pyridine rings can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site. rsc.org
Ionic Interactions: The basic piperazine nitrogen, if protonated, can form a salt bridge with acidic residues like Aspartate or Glutamate.
Docking studies can rationalize the structure-activity relationships observed in a series of compounds and guide the design of new analogs with improved binding affinity and selectivity. For instance, if docking reveals an empty hydrophobic pocket near the benzyl group, new derivatives could be designed with substituents at this position to achieve additional favorable interactions, thereby enhancing potency. mdpi.com
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for predicting the binding affinity and mode of a ligand to its target.
In the absence of direct studies on this compound, we can infer its likely binding behavior by examining docking studies of analogous compounds. For instance, studies on phenylpiperazine derivatives as potential anticancer agents have shown their ability to bind to the DNA-topoisomerase II complex. mdpi.com Similarly, various piperazine derivatives have been docked into the active sites of enzymes relevant to neurotic disorders, demonstrating their potential as psychopharmacological agents. bohrium.com
For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and a target protein. The piperazine and pyridin-2-yl moieties are common scaffolds in ligands targeting a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels. The benzyloxy group would likely explore hydrophobic pockets within the receptor's binding site. The nitrogen atoms of the piperazine ring and the pyridine ring are expected to be key interaction points, capable of forming hydrogen bonds or salt bridges.
A study on piperidine (B6355638)/piperazine-based compounds targeting the sigma-1 receptor (S1R) revealed that the basic nitrogen atom of the piperidine or piperazine ring is crucial for binding, often forming a salt bridge with acidic residues like Glu172 and Asp126. nih.gov It is plausible that the piperazine nitrogen of this compound would engage in similar polar interactions.
The structural features of this compound suggest several potential intermolecular interactions that would be analyzed in a docking simulation:
Hydrogen Bonding: The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group (if protonated) can act as a hydrogen bond donor. The nitrogen atom in the pyridine ring is also a potential hydrogen bond acceptor. These groups would likely interact with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a receptor's active site. nih.gov
π-Stacking and π-Cation Interactions: The pyridine ring and the benzene (B151609) ring of the benzyloxy group are aromatic and can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. Furthermore, if the piperazine ring becomes protonated, the resulting positive charge can engage in π-cation interactions with these same aromatic residues. nih.gov
Hydrophobic Interactions: The benzyl group provides a significant hydrophobic character to the molecule, suggesting it would favorably interact with hydrophobic pockets in a binding site, formed by residues such as leucine, isoleucine, and valine.
The following table summarizes the potential interactions based on the analysis of related compounds.
| Interaction Type | Involved Moiety of the Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Piperazine Nitrogens, Pyridine Nitrogen | Ser, Thr, Asn, Gln, Asp, Glu, His |
| Salt Bridge (if protonated) | Piperazine Nitrogen | Asp, Glu |
| π-Stacking | Pyridine Ring, Benzene Ring of Benzyloxy Group | Phe, Tyr, Trp |
| π-Cation | Protonated Piperazine Ring | Phe, Tyr, Trp |
| Hydrophobic | Benzyl Group, Ethyl Linker of Piperazine | Ala, Val, Leu, Ile, Pro, Met |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of the ligand-receptor complex compared to static docking poses. youtube.com MD simulations are used to assess the stability of the docked conformation and to explore the conformational flexibility of the ligand within the binding site. nih.govmdpi.com
For a complex of this compound and a target receptor, an MD simulation would typically be run for tens to hundreds of nanoseconds. mdpi.com Key analyses would include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation trajectory. A stable, low RMSD value for the ligand indicates that it remains in its binding pocket without significant deviation from the initial docked pose. mdpi.comacs.org
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the system. For the ligand, this would show the mobility of, for example, the benzyloxy group relative to the more constrained pyridinylpiperazine core.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. mdpi.com
In a study of piperazinyl-glutamate-pyridines, MD simulations were used to validate the stability and rationality of the conformations obtained from molecular docking. nih.gov Similarly, MD simulations of piperidine/piperazine-based S1R ligands helped to confirm crucial amino acid interactions and the stability of the ligand-receptor complex. nih.govrsc.org These studies support the expectation that MD simulations would be a critical step in validating any predicted binding mode for this compound.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. bohrium.com These calculations provide information about orbital energies, charge distribution, and reactivity.
For this compound, DFT calculations could be used to determine:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. bohrium.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), prone to nucleophilic attack. For this compound, negative potential would be expected around the nitrogen atoms and the benzyloxy oxygen, highlighting them as likely sites for hydrogen bonding. bohrium.comresearchgate.net
Mulliken Charges: This analysis provides the partial charge on each atom, offering a quantitative look at charge distribution and identifying reactive sites. researchgate.net
Studies on aryl sulfonyl piperazine derivatives have used DFT to calculate these properties, correlating them with the molecules' reactivity. researchgate.net Similar calculations on (E)-N'-(Pyridin-2-yl)methylene)nicotinohydrazide have also provided detailed insights into its electronic structure and vibrational properties. researchgate.net
| Calculated Property | Information Provided | Predicted Outcome for this compound |
| HOMO-LUMO Energy Gap | Chemical stability and reactivity | A moderate gap, indicating a stable but reactive molecule typical of drug candidates. |
| Molecular Electrostatic Potential (MEP) | Electron density distribution and sites for intermolecular interactions | Negative potential near N (piperazine, pyridine) and O (benzyloxy); positive potential near piperazine N-H. |
| Mulliken Atomic Charges | Partial charge on each atom | High negative charges on heteroatoms (N, O), indicating their role in polar interactions. |
In Silico Predictions of Protonation States and pKa Values and their Biological Implications
The pKa value indicates the strength of an acid and determines the protonation state of a molecule at a given pH. This is critically important in pharmacology, as the ionization state affects a drug's solubility, permeability, and ability to interact with its target. researchgate.net
This compound has multiple ionizable centers: the two nitrogen atoms of the piperazine ring and the nitrogen of the pyridine ring. Predicting the pKa values for these sites is essential for understanding its behavior at physiological pH (around 7.4).
Piperazine Nitrogens: Piperazine itself has two pKa values. The pKa of the N1 nitrogen (attached to the pyridine ring) will be lower than that of the N4 nitrogen due to the electron-withdrawing effect of the aromatic ring.
Pyridine Nitrogen: The basicity of the pyridine nitrogen is generally low (pKa of pyridine is ~5.2).
Various computational tools (e.g., MoKa, ChemAxon, Marvin Sketch) can predict pKa values with reasonable accuracy. researchgate.netresearchgate.netnih.gov These predictions are based on large datasets of experimental values and consider the electronic effects of substituents. doaj.org
At physiological pH 7.4, it is likely that the N4 nitrogen of the piperazine ring (the more basic one) will be predominantly protonated. This positive charge has significant biological implications:
Receptor Interaction: A positive charge allows for the formation of strong ionic interactions (salt bridges) with negatively charged amino acid residues (Asp, Glu) in a receptor binding site, which can be a key determinant of binding affinity. nih.govnih.gov
The table below shows estimated pKa values and predicted protonation states based on related structures.
| Ionizable Center | Estimated pKa Range | Predicted State at pH 7.4 | Biological Implication |
| Piperazine N4 | 8.0 - 9.0 | Mostly Protonated (+) | Increased water solubility, potential for strong ionic interactions. |
| Piperazine N1 | 3.0 - 5.0 | Mostly Neutral | Less involved in ionic bonding. |
| Pyridine Nitrogen | 2.0 - 4.0 | Neutral | Primarily acts as a hydrogen bond acceptor. |
Future Research Directions and Unexplored Potential
Expansion of Chemical Diversity within the Pyridylpiperazine Class
The exploration of chemical diversity is a critical driver in drug discovery, aiming to populate libraries with novel molecules that can be tested for biological activity. researchgate.net For the pyridylpiperazine class, a key future direction is the systematic expansion of its chemical diversity to explore new structure-activity relationships (SAR). mdpi.comresearchgate.net This can be achieved through several strategic synthetic approaches.
Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy to generate structurally diverse and complex small molecules, moving beyond simple analog generation to explore uncharted areas of chemical space. know-todays-news.comcam.ac.uk Applying DOS principles to the 1-[5-(Benzyloxy)pyridin-2-yl]piperazine core would involve varying the pyridine (B92270) and piperazine (B1678402) substitutions, the benzyloxy group, and the core scaffold itself. know-todays-news.com For instance, synthetic methodologies like Pd-catalyzed Buchwald-Hartwig coupling, Cu-catalyzed Ullmann-Goldberg reactions, and aromatic nucleophilic substitution can be employed to create a wide range of N-arylpiperazine derivatives. mdpi.com Similarly, techniques such as reductive amination and the reduction of carboxamides are effective for generating N-alkyl analogs. mdpi.com
The goal is to create libraries of compounds with varied steric, electronic, and physicochemical properties. rsc.org By introducing a range of substituents—from simple alkyl and aryl groups to more complex heterocyclic moieties—researchers can systematically probe the SAR and identify key structural features that govern biological activity. mdpi.comnih.gov For example, studies on other piperazine-containing compounds have shown that modifications can significantly impact their therapeutic potential, including their use as anti-inflammatory, anticancer, antibacterial, and antifungal agents. researchgate.net The creation of such diverse chemical libraries is the first step toward discovering next-generation pyridylpiperazine-based agents with improved efficacy and novel mechanisms of action. know-todays-news.com
Table 1: Strategies for Expanding Chemical Diversity
| Strategy | Description | Key Synthetic Methods | Potential Outcomes |
|---|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Generation of structurally complex and diverse molecules to explore novel chemical space. know-todays-news.comcam.ac.uk | Multi-step sequences varying building blocks, stereochemistry, and molecular frameworks. cam.ac.uk | Discovery of novel scaffolds with unique biological activities. know-todays-news.com |
| N-Aryl Derivatization | Introduction of various aromatic and heteroaromatic rings onto the piperazine nitrogen. | Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, SNAr. mdpi.com | Modulation of target affinity and selectivity. |
| N-Alkyl Derivatization | Introduction of diverse alkyl chains and cyclic systems onto the piperazine nitrogen. | Reductive amination, nucleophilic substitution, reduction of carboxyamides. mdpi.com | Alteration of pharmacokinetic properties like solubility and metabolic stability. |
| Scaffold Modification | Alteration of the core pyridylpiperazine structure itself. | Ring-closing metathesis, multi-component reactions. | Identification of entirely new classes of bioactive compounds. |
Identification of Novel Biological Targets through Phenotypic Screening
While target-based drug discovery has been successful, phenotypic screening offers a complementary, unbiased approach to identify compounds that produce a desired physiological effect in cells or organisms without a preconceived molecular target. nih.gov This strategy is particularly valuable for discovering first-in-class medicines and for finding new applications for existing chemical scaffolds like pyridylpiperazines.
Future research should involve screening a chemically diverse library of this compound analogs against a wide array of phenotypic assays. nih.gov These assays can model complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. nih.govnih.gov For example, high-content imaging assays can be used to assess changes in cell morphology, protein localization, or other cellular features in response to compound treatment, providing rich, multi-parametric data.
Once a "hit" compound with a desirable phenotype is identified, the subsequent and critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed effect. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed. nih.gov For instance, in silico tools can predict potential targets based on the chemical structure of the active compound, which can then be validated experimentally. nih.gov This approach not only has the potential to reveal unexpected therapeutic applications for the pyridylpiperazine class but also to uncover novel biological pathways and mechanisms underlying disease. nih.govnih.gov
Development of Advanced Computational Design Strategies
Computational chemistry and molecular modeling have become indispensable tools in modern drug design, enabling the rational design of molecules with desired properties and accelerating the discovery process. nih.gov For the this compound scaffold, advanced computational strategies can guide the synthesis of next-generation analogs with enhanced potency and selectivity.
Structure-based drug design (SBDD) can be employed when the three-dimensional structure of a biological target is known. nih.gov Using techniques like molecular docking, researchers can predict how different pyridylpiperazine derivatives will bind to a target's active site. nih.govnih.gov This information allows for the rational design of modifications to improve binding affinity and specificity. For example, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for ligand-receptor binding, guiding chemists to synthesize compounds that optimize these interactions. researchgate.netnih.gov
In cases where a target structure is not available, ligand-based drug design (LBDD) methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be utilized. nih.govnih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing the physicochemical properties that contribute to activity, these models can predict the potency of virtual compounds before they are synthesized, prioritizing the most promising candidates and reducing unnecessary synthetic effort. nih.gov Molecular dynamics simulations can further refine these models by revealing the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov
Table 2: Computational Approaches in Pyridylpiperazine Drug Design
| Computational Method | Application | Key Benefit |
|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target protein. nih.gov | Prioritizes compounds for synthesis; guides structure-based design. nih.gov |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new analogs. nih.govnih.gov | Enables virtual screening and prioritizes synthetic efforts in the absence of a target structure. |
| Molecular Dynamics | Simulates the movement of atoms in a ligand-receptor complex over time. nih.gov | Provides insights into binding stability and the role of conformational changes. nih.gov |
| Virtual Screening | Computationally screens large libraries of virtual compounds against a target. | Rapidly identifies potential hit compounds from vast chemical databases. nih.gov |
Integration of Multi-omics Data for Deeper Mechanistic Understanding
To fully comprehend the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of multiple "omics" data types—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to a compound, revealing its mechanism of action in unprecedented detail. nih.govmdpi.com
By treating cells or model organisms with a pyridylpiperazine compound and subsequently analyzing changes across these different molecular layers, researchers can construct a comprehensive picture of the drug's impact. nih.gov For example, transcriptomics (e.g., RNA-Seq) can identify which genes are up- or down-regulated, while proteomics can reveal corresponding changes in protein expression and post-translational modifications. mdpi.com Metabolomics can then show how these changes affect metabolic pathways. mdpi.com
The challenge lies in the integration and interpretation of these large, complex datasets. nih.govresearchgate.net Advanced bioinformatics and machine learning algorithms are required to identify meaningful patterns and correlations across the different omics layers. mdpi.com This multi-omics approach can help to:
Unravel complex mechanisms: Identify the full range of pathways modulated by a compound, beyond a single primary target. nih.gov
Discover biomarkers: Identify molecular signatures that predict a response to the drug, paving the way for personalized medicine. mdpi.com
Predict off-target effects: Gain early insights into potential unintended biological effects.
Ultimately, integrating multi-omics data will allow for a much deeper and more nuanced understanding of how pyridylpiperazine compounds function, accelerating their development into precisely targeted and effective therapies. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-[5-(Benzyloxy)pyridin-2-yl]piperazine, and how is reaction progress monitored?
- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with piperazine under anhydrous conditions (e.g., nitrogen atmosphere) using catalysts like Pd or Cu. Key steps include benzyloxy group protection, nucleophilic substitution, and deprotection. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate purity .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (<sup>1</sup>H/</sup><sup>13</sup>C NMR ) confirms proton and carbon environments, while Infrared Spectroscopy (IR) identifies functional groups (e.g., benzyloxy C-O stretch at ~1250 cm<sup>-1</sup>). Mass Spectrometry (MS ) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. How is the biological activity of this compound assessed in preliminary studies?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) are conducted using standardized protocols. For example, serotonin/dopamine receptor affinity is measured via radioligand displacement assays. Dose-response curves (IC50) and selectivity ratios against off-target receptors are calculated .
Advanced Research Questions
Q. What challenges arise in optimizing the synthetic yield of this compound, and how are they addressed?
- Methodological Answer : Low yields often stem from steric hindrance at the pyridine N-2 position. Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
- Catalyst screening : Pd(OAc)2/Xantphos improves coupling efficiency in Suzuki-Miyaura reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves purity .
Q. How do structural modifications of the benzyloxy or piperazine groups affect bioactivity?
- Methodological Answer :
- Benzyloxy substituents : Electron-withdrawing groups (e.g., -NO2) enhance receptor binding by increasing π-π stacking interactions.
- Piperazine modifications : N-methylation reduces metabolic degradation, while bulky substituents (e.g., pyridinyl) improve CNS penetration. Comparative SAR studies are validated via molecular docking and MD simulations .
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?
- Methodological Answer : Discrepancies in bioavailability or half-life may arise from assay variability (e.g., plasma protein binding vs. free fraction). Solutions include:
- Standardized protocols : Use of Caco-2 cell monolayers for permeability studies.
- Interspecies normalization : Allometric scaling from rodent to human models accounts for metabolic differences .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
